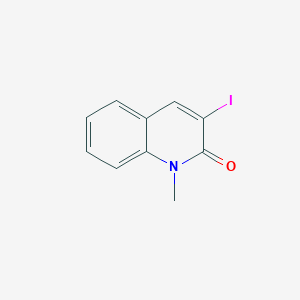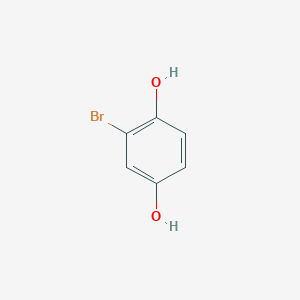
Bromohydroquinone
Vue d'ensemble
Description
Bromohydroquinone is an organic compound with the molecular formula C6H5BrO2 . It is a derivative of hydroquinone, where one of the hydrogen atoms in the benzene ring is replaced by a bromine atom. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bromohydroquinone can be synthesized through several methods. One common method involves the bromination of hydroquinone. This reaction typically uses bromine as the brominating agent in the presence of a solvent like acetic acid. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: In industrial settings, this compound is produced by reacting hydroquinone with bromine in a suitable solvent. The reaction is carried out under controlled conditions to achieve high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form bromobenzoquinone. This reaction typically uses oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced back to hydroquinone using reducing agents like sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Bromobenzoquinone.
Reduction: Hydroquinone.
Substitution: Various substituted hydroquinones depending on the nucleophile used.
Applications De Recherche Scientifique
Bromohydroquinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: this compound is used in the production of dyes, photographic chemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of bromohydroquinone involves its interaction with cellular components. It can inhibit mitochondrial respiration by blocking adenine nucleotide translocation, leading to reduced ATP production and cell death. This mechanism is of particular interest in studies related to cellular metabolism and toxicity.
Comparaison Avec Des Composés Similaires
Hydroquinone: The parent compound of bromohydroquinone, lacking the bromine atom.
Chlorohydroquinone: A similar compound where the bromine atom is replaced by chlorine.
Dithis compound: A compound with two bromine atoms on the benzene ring.
Uniqueness: this compound is unique due to its specific bromine substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific chemical syntheses and industrial applications.
Propriétés
IUPAC Name |
2-bromobenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2/c7-5-3-4(8)1-2-6(5)9/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFDOIWRJDGBHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060397 | |
| Record name | 1,4-Benzenediol, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown solid; [Acros Organics MSDS] | |
| Record name | 2-Bromohydroquinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19543 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
583-69-7 | |
| Record name | 2-Bromo-1,4-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=583-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromohydroquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromohydroquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3977 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenediol, 2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Benzenediol, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromohydroquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.653 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMOHYDROQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B33BAR0J2E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bromohydroquinone cause nephrotoxicity?
A1: this compound (BHQ) is metabolized in the liver to reactive metabolites, including glutathione conjugates. These conjugates are transported to the kidneys, where they are further metabolized by gamma-glutamyl transpeptidase (GGT) to toxic thiol metabolites. These metabolites can then cause renal proximal tubular necrosis by covalently binding to proteins, depleting glutathione levels, and disrupting mitochondrial function. [, , , , , ]
Q2: What is the role of glutathione in BHQ toxicity?
A2: Glutathione plays a dual role in BHQ toxicity. While it can initially detoxify BHQ by forming conjugates, these conjugates are ultimately converted into nephrotoxic metabolites within the kidney. Furthermore, BHQ exposure depletes glutathione levels in renal cells, leaving them more vulnerable to oxidative stress and damage. [, , , , ]
Q3: Does extracellular pH affect BHQ toxicity?
A3: Yes, research shows that acidic extracellular pH can ameliorate BHQ toxicity. This effect is attributed to altered BHQ biotransformation at lower pH. Specifically, acidic conditions seem to inhibit the oxidation of BHQ to the more toxic bromoquinone (BQ) and may even promote the reduction of BQ back to BHQ. []
Q4: Are there any protective agents against BHQ nephrotoxicity?
A4: Methimazole has shown protective effects against BHQ-induced nephrotoxicity in rats. This protection is believed to stem from its antioxidant properties, counteracting the oxidative stress induced by BHQ. Notably, this protection is not related to any interference with BHQ transport into the kidneys. []
Q5: What is the role of calpains in BHQ-induced cell death?
A5: Calpains, calcium-activated proteases, play a critical role in the late stages of BHQ-induced cell death. BHQ exposure triggers calcium influx and calpain activation, leading to further calcium influx and, eventually, cell death. Calpain inhibitors have demonstrated cytoprotective effects against BHQ and other nephrotoxicants. [, , ]
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C6H5BrO2, and its molecular weight is 189.01 g/mol. []
Q7: What are the major metabolites of this compound?
A7: BHQ is metabolized through various pathways. Key metabolites include glutathione conjugates, such as 2-bromo-3-(glutathion-S-yl)hydroquinone and 2-bromo-3,5-(diglutathion-S-yl)hydroquinone or 2-bromo-3,6-(diglutathion-S-yl)hydroquinone. These conjugates play a significant role in its nephrotoxicity. Additionally, debrominated metabolites like (2,5-dihydroxyphenyl)mercapturic acid have been identified, highlighting the complex metabolic fate of BHQ. [, ]
Q8: What spectroscopic data is available for this compound and its metabolites?
A8: Various spectroscopic techniques have been employed to characterize BHQ and its metabolites. These include mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. These techniques provide insights into the structure, bonding, and vibrational modes of these molecules. [, , ]
Q9: What is the environmental impact of this compound?
A10: BHQ, as a halogenated aromatic compound, poses potential environmental risks. While specific ecotoxicological data might be limited, its structural similarity to other known environmental pollutants raises concerns about its persistence, bioaccumulation, and potential to disrupt aquatic ecosystems. Further research is needed to assess its full environmental impact. []
Q10: Is this compound found naturally?
A11: Yes, this compound and related prenylated bromohydroquinones are natural products found in the green calcareous alga Cymopolia barbata. These compounds are thought to act as chemical defenses against herbivores. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone](/img/structure/B145947.png)
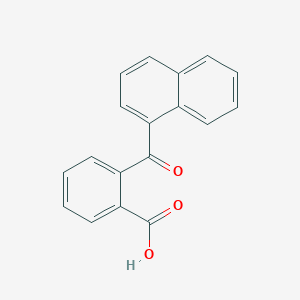

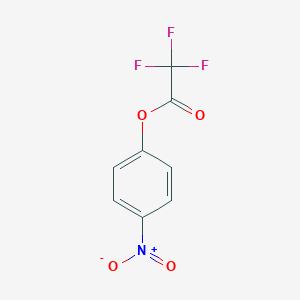



![1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B145962.png)

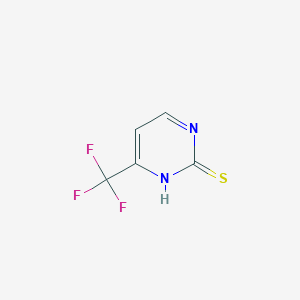
![Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B145968.png)

